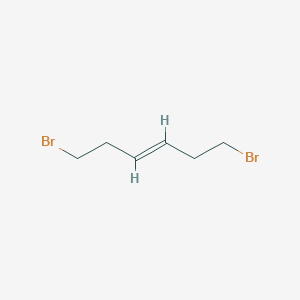

(3E)-1,6-Dibromo-3-hexene

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1,6-dibromohex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGNQGGJSCRVJJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C=CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)/C=C/CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3E)-1,6-Dibromo-3-hexene synthesis from 1,6-hexadiene

This guide details the synthesis of (3E)-1,6-Dibromo-3-hexene (CAS 59533-63-0).[1] It addresses the nomenclature discrepancy regarding "1,6-hexadiene" and provides the authoritative Olefin Metathesis route, which is the industry standard for generating this specific symmetric internal alkene with high stereocontrol.[1]

A Technical Guide for Advanced Organic Synthesis[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

Nomenclature & Starting Material Correction

The request specifies "1,6-hexadiene" as the starting material. In IUPAC nomenclature, a 6-carbon chain with terminal double bonds is 1,5-hexadiene (also known as diallyl).[1] "1,6-hexadiene" is chemically impossible as a standard alkene name because the 6th carbon is the terminus.[1]

The Synthetic Challenge

Direct bromination of 1,5-hexadiene using elemental bromine (

To synthesize (3E)-1,6-dibromo-3-hexene, one must construct the central (E)-alkene while installing terminal bromides.[1] The most efficient, atom-economic pathway utilized in modern pharmaceutical process chemistry is Olefin Homometathesis of 4-bromo-1-butene.[1]

If the strict requirement is to start from 1,5-hexadiene , it serves as a precursor to 4-bromo-1-butene via cross-metathesis with allyl bromide, though purchasing 4-bromo-1-butene directly is standard practice.[1]

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis showing the disconnection of the target into two identical 4-bromo-1-butene units.

Part 2: Primary Protocol – Olefin Homometathesis

Methodology: Ruthenium-catalyzed Homometathesis.[1] Reference: US Patent 2020/200160 A1; Grubbs, R. H. et al.[1]

This route is preferred for its high stereoselectivity for the (E)-isomer and operational simplicity.[1]

Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| 4-Bromo-1-butene | 1.0 | Substrate |

| Grubbs Catalyst (2nd Gen) | 0.5–2.0 mol% | Catalyst |

| Dichloromethane (DCM) | Solvent (0.1 M) | Solvent (Degassed) |

| Benzoquinone (Optional) | 0.1 | Isomerization Inhibitor |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.[1]

-

Solvent Preparation: Add anhydrous Dichloromethane (DCM) to the flask. Degas the solvent by sparging with Argon for 20 minutes.[1] Note: Oxygen poisons the ruthenium carbene species.[1]

-

Substrate Addition: Add 4-bromo-1-butene (5.0 g, 37.0 mmol) via syringe.

-

Catalyst Addition: Quickly add Grubbs 2nd Generation Catalyst (314 mg, 0.37 mmol, 1 mol%) as a solid against a positive flow of Argon.[1] The solution will turn a characteristic reddish-brown.

-

Reaction: Heat the mixture to mild reflux (40°C) for 12–24 hours.

-

Quenching: Cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the ruthenium carbene.

-

Purification:

-

Concentrate the solvent in vacuo.[1]

-

Pass the crude dark oil through a short pad of silica gel (eluting with Hexanes/EtOAc 9:[1]1) to remove ruthenium byproducts.[1]

-

Distillation: Purify via vacuum distillation or flash chromatography.[1]

-

Yield: Expect 65–80%.[1]

-

Physical State: Clear to pale yellow oil.[1]

-

Mechanistic Pathway (DOT Visualization)

Figure 2: The catalytic cycle involves the coordination of two substrate molecules, release of ethylene, and formation of the internal double bond.[1][3]

Part 3: Alternative Route – From 1,5-Hexadiene (The "Link")

If you are strictly constrained to start with 1,5-hexadiene , you must first convert it to the metathesis precursor.[1]

Cross-Metathesis Strategy

Reaction: 1,5-Hexadiene + Allyl Bromide

-

Mix: 1,5-Hexadiene (1 equiv) and Allyl Bromide (3 equiv).

-

Catalyst: Hoveyda-Grubbs II (1 mol%).[1]

-

Conditions: Reflux in DCM.[1]

-

Outcome: This reaction is statistically messy. It produces a statistical mixture of:

-

Isolation: Fractional distillation is required to isolate 4-bromo-1-butene (b.p. ~98°C) from the mixture.[1]

Part 4: Classical Route – Diol Conversion

Context: If metathesis catalysts are unavailable, the "Classical" approach uses functional group interconversion of a diol.[1]

Precursor: (E)-3-Hexene-1,6-diol.[1] (Note: This precursor is typically made by reducing 3-hexyne-1,6-diol).[1]

Protocol: Appel Reaction or PBr3[1]

-

Dissolve (E)-3-hexene-1,6-diol (1.0 equiv) in anhydrous DCM at 0°C.

-

Add Carbon Tetrabromide (

, 2.5 equiv). -

Add Triphenylphosphine (

, 2.5 equiv) portion-wise.[1] -

Stir at 0°C

RT for 4 hours. -

Workup: Filter off triphenylphosphine oxide (solid). Concentrate and purify via silica column.[1]

Part 5: Analytical Validation

To ensure the product is the correct (E)-isomer and not the (Z)-isomer or a regioisomer, verify using NMR.[1]

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Vinylic protons (H3, H4) | |

| Terminal | ||

| Allylic | ||

| Coupling Constant | Crucial: Large | |

| 13C NMR | ~130 ppm, ~32 ppm, ~30 ppm | Alkene, Allylic, Bromomethyl carbons.[1] |

Part 6: References

-

Grubbs, R. H., et al. (2020).[1] Metathesis syntheses of pheromones or their components. US Patent 6,696,597 / US 2020/200160 A1.[1]

-

Authority: Defines the homometathesis of 4-bromo-1-butene to yield 1,6-dibromo-3-hexene.[1]

-

-

BenchChem. (2025).[1] (3E)-1,6-Dibromo-3-hexene Product Data & CAS 59533-63-0.[1]

-

Authority: Verifies CAS number, physical properties, and E-isomer specificity.[1]

-

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman.[1]

-

Authority: Standard protocols for PBr3 bromination of diols (Classical Route).[1]

-

-

Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.[1] [1]

-

Authority: Mechanistic grounding for the selectivity of Type I alkenes (4-bromo-1-butene) in metathesis.[1]

-

Sources

- 1. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 2. Solved If 1,3,5-hexatriene reacted with one equivalent of | Chegg.com [chegg.com]

- 3. 1-Butene, 4-bromo- (CAS 5162-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

Strategic Utilization of Bifunctional Alkylating Agents: From Heterocycle Synthesis to Bioconjugation

Executive Summary

Bifunctional alkylating agents—molecules possessing two reactive electrophilic sites—serve as the architectural cornerstones of modern organic synthesis and chemical biology. Their utility spans from the construction of saturated heterocycles via "stapling" mechanisms to the development of cytotoxic chemotherapeutics and antibody-drug conjugates (ADCs). This guide dissects the kinetic principles governing their reactivity, specifically the competition between cyclization and polymerization, and provides field-proven protocols for their application in drug discovery.

Mechanistic Foundations: The "Gemini" Effect & Kinetics

The defining characteristic of a bifunctional alkylating agent (e.g., nitrogen mustards, bis-epoxides, 1,n-dihalides) is its ability to undergo two sequential nucleophilic substitution reactions. The success of these agents in synthesis relies heavily on the Ruggli-Ziegler Dilution Principle .

The Kinetic Competition

When a bifunctional electrophile (

-

Intramolecular Cyclization (

): Favored at high dilution. The first bond forms an intermediate where the effective molarity of the second reactive site is high. -

Intermolecular Polymerization (

): Favored at high concentration. The intermediate reacts with a different molecule, leading to oligomers.

Visualization of Reaction Pathways

The following diagram illustrates the critical decision point in the reaction coordinate, governed by concentration

Figure 1: The Ruggli-Ziegler Dilution Principle illustrating the divergence between cyclization and polymerization based on concentration.

Synthetic Application: Heterocycle Construction

In organic synthesis, bifunctional alkylating agents are the reagents of choice for synthesizing 5-, 6-, and 7-membered saturated heterocycles (pyrrolidines, piperidines, azepanes).

Electrophile Selection Guide

The choice of leaving group (LG) determines the reaction temperature and necessary base.

| Leaving Group (LG) | Reactivity | Recommended Base | Typical Temp (°C) | Application |

| Iodide (-I) | High | 0 - 25 | Sensitive substrates | |

| Bromide (-Br) | Moderate | 25 - 60 | General purpose | |

| Mesylate (-OMs) | Moderate | 0 - 40 | Stable, easy to prep | |

| Chloride (-Cl) | Low | 80 - 120 | Cost-effective scale-up | |

| Epoxide | High (Strain) | 25 - 60 | Hydroxyl-functionalized rings |

Protocol: Synthesis of N-Substituted Piperidine

Objective: Cyclization of a primary amine with 1,5-dibromopentane.

Reagents:

-

Primary Amine (1.0 equiv)

-

1,5-Dibromopentane (1.1 equiv)

- (3.0 equiv)

-

Acetonitrile (ACN) [0.05 M concentration]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

-

Solvation: Dissolve the primary amine in anhydrous ACN. Critical: Ensure the concentration is

to favor cyclization (Ruggli-Ziegler). -

Base Addition: Add powdered, anhydrous

. -

Electrophile Addition: Add 1,5-dibromopentane dropwise over 30 minutes at room temperature.

-

Reflux: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the mono-alkylated intermediate.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (typically Hexane/EtOAc).

Medicinal Chemistry: Nitrogen Mustards & DNA Cross-Linking[1][2][3][4][5]

Nitrogen mustards (e.g., Mechlorethamine, Chlorambucil) utilize the "neighboring group participation" mechanism to form highly reactive aziridinium ions. These are bifunctional agents that cross-link DNA strands, preventing replication.[1]

Mechanism of Action

The cytotoxicity relies on the formation of an Interstrand Cross-Link (ICL) , primarily at the N7 position of Guanine residues in the DNA major groove.[2]

Figure 2: The stepwise mechanism of Nitrogen Mustard activation and DNA cross-linking.

Chemical Biology: Bioconjugation via Bis-Sulfones[6][7]

In antibody-drug conjugate (ADC) development, stability is paramount. Traditional maleimides can undergo retro-Michael reactions, losing the payload. Bis-sulfone reagents offer a superior alternative by "rebridging" reduced disulfide bonds, maintaining protein structural integrity.

The Rebridging Mechanism

Bis-sulfones act as latent bifunctional alkylators. They undergo a sequence of addition-elimination reactions that effectively replace a disulfide bond (-S-S-) with a stable three-carbon bridge (-S-Linker-S-).

Protocol: Disulfide Rebridging of an Antibody Fragment (Fab)

-

Reduction: Treat the Fab fragment (

in PBS, pH 7.4) with TCEP (2.0 equiv) for 1 hour at RT to reduce interchain disulfides. -

Reagent Preparation: Dissolve the bis-sulfone linker in DMSO (10 mM stock).

-

Conjugation: Add the bis-sulfone (1.1 equiv relative to thiols) to the reduced protein.

-

Incubation: Incubate at 4°C for 4–16 hours. The reaction proceeds via Michael addition followed by elimination of the sulfinic acid leaving group.

-

Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or dialysis.

Safety & Handling of Bifunctional Alkylators

WARNING: By definition, these agents are potent mutagens and carcinogens. They are designed to modify DNA.

-

Containment: All weighing and handling must occur in a certified Fume Hood or Glovebox.

-

Double Gloving: Use Nitrile over Laminate film gloves (e.g., Silver Shield) for high-permeability agents like methyl iodide or nitrogen mustards.

-

Quenching Protocol (Self-Validating):

-

Never dispose of active alkylators directly.

-

Quench Solution: 10% Sodium Thiosulfate (

) in water. -

Procedure: Stir all glassware and waste solutions in the quench solution for 24 hours. Thiosulfate acts as a potent nucleophile, irreversibly alkylating and neutralizing the agent before disposal.

-

References

-

Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink. National Institutes of Health (NIH). Available at: [Link]

-

Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status. ResearchGate. Available at: [Link]

-

Simultaneous chain-growth and step-growth polymerization—a new route to cyclic polymers (Ruggli-Ziegler Principle). National Institutes of Health (NIH). Available at: [Link]

-

Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge (Bis-sulfone reagents). ACS Publications. Available at: [Link]

-

Laboratory Safety Manual - Safe Handling of Chemicals. University of North Carolina (UNC). Available at: [Link]

Sources

Precision-Based Nucleophilic Substitution of Allylic Dibromides: A Technical Guide

Part 1: Executive Summary & Strategic Value

Allylic dibromides—specifically 1,4-dibromo-2-butene and 3,4-dibromo-1-butene —are not merely reagents; they are linchpins in the synthesis of complex heterocycles and pharmaceutical pharmacophores. Their dual electrophilic sites allow for rapid construction of 5- and 6-membered rings (e.g., pyrrolidines, dihydrofurans) via tandem nucleophilic substitution.

However, their utility is often compromised by their volatility: allylic rearrangement . The equilibrium between the linear 1,4-isomer and the branched 3,4-isomer can lead to regioisomeric mixtures that complicate purification. This guide provides a scientifically grounded framework to control this reactivity, favoring specific substitution pathways (

Part 2: Mechanistic Foundations & Causality

To control the reaction, one must understand the electronic landscape of the substrate.

The Substrate Equilibrium

Allylic dibromides exist in a dynamic equilibrium mediated by an ion-pair mechanism.

-

1,4-dibromo-2-butene (

-isomer): Thermodynamically favored, symmetric. -

3,4-dibromo-1-butene: Kinetically accessible, asymmetric.

Key Insight: In polar protic solvents, ionization is facilitated, accelerating the equilibration. To lock a specific isomer's reactivity, non-polar or polar aprotic solvents (e.g., THF, DCM, Acetone) are preferred to suppress spontaneous ionization.

The Regioselectivity Bifurcation ( vs. )

The nucleophile has two points of entry:[1]

-

-Attack (

-

-Attack (

Neighboring Group Participation

In 1,2-dibromides (like 3,4-dibromo-1-butene), the neighboring bromine can act as an internal nucleophile, forming a transient bromonium ion. This intermediate locks the stereochemistry to anti-addition for the incoming nucleophile, a critical factor when stereochemical retention is required.

Part 3: Visualization of Reaction Pathways

The following diagram maps the decision matrix for a nucleophile attacking 3,4-dibromo-1-butene, illustrating the divergence between direct substitution and rearrangement.

Caption: Mechanistic divergence in the nucleophilic substitution of 3,4-dibromo-1-butene.

Part 4: Experimental Protocol – Synthesis of N-Benzyl-3-bromopyrrolidine

Objective: Cyclization of 1,4-dibromo-2-butene with benzylamine to form a pyrrolidine ring. This protocol demonstrates the control of double nucleophilic substitution.[2]

Reagents & Equipment

-

Substrate: 1,4-Dibromo-2-butene (98% purity). Note: Recrystallize from hexanes if yellow/brown to remove free

. -

Nucleophile: Benzylamine (1.05 equiv).

-

Base:

(anhydrous, 2.5 equiv) – acts as an HCl scavenger. -

Solvent: Acetonitrile (MeCN) – Polar aprotic to favor

kinetics. -

Monitoring: TLC Plates (

, UV254), Iodine chamber.

Step-by-Step Methodology

-

Preparation (T=0):

-

Dissolve 1,4-dibromo-2-butene (10 mmol) in MeCN (50 mL) in a round-bottom flask.

-

Cool to 0°C in an ice bath. Rationale: Low temperature suppresses elimination side-reactions.

-

Add

(25 mmol) in one portion.

-

-

Nucleophile Addition:

-

Add Benzylamine (10.5 mmol) dropwise over 20 minutes.

-

Self-Validation: The solution should remain colorless or turn pale yellow. Darkening indicates oxidation or polymerization.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Self-Validation (TLC): Elute with 10% EtOAc/Hexanes.

-

Start Material (

): Should disappear. -

Intermediate (Mono-amine): Transient spot at

. -

Product (

): distinct UV-active spot.

-

-

-

Workup:

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate in vacuo.

-

Redissolve in DCM and wash with water (2x) to remove residual salts/amine.

-

Data Summary: Solvent Effects on Regioselectivity

The choice of solvent dramatically impacts the ratio of direct substitution (

| Solvent | Dielectric Constant ( | Mechanism Favored | Product Ratio (Linear:Branched) |

| THF | 7.5 | 95 : 5 | |

| Acetone | 20.7 | Mixed | 80 : 20 |

| Methanol | 32.7 | 40 : 60 | |

| DMF | 36.7 | 90 : 10 |

Table 1: Impact of solvent polarity on the regiochemical outcome of allylic substitution.

Part 5: Synthetic Applications & Heterocycle Formation[3]

The true power of allylic dibromides lies in Tandem Annulation .

Pathway to Heterocycles

By using a dinucleophile (e.g., primary amine, hydrazine, or 1,3-dicarbonyl), one can perform a "double-barrel" substitution.

-

First Substitution: Intermolecular attack forms a linear intermediate.

-

Second Substitution: Intramolecular attack (cyclization) closes the ring.

Example: Furan Synthesis

Reacting 1,4-dibromo-2-butene with a

Caption: Tandem annulation pathway for pyrroline synthesis.

Part 6: Troubleshooting & Optimization

Common Failure Modes

-

Problem: Low yield due to polymerization.

-

Root Cause: Allylic halides are prone to cationic polymerization if trace acid is present.

-

Solution: Always include a weak inorganic base (

or

-

-

Problem: Elimination (Diene formation).

-

Root Cause: Basicity of the nucleophile is too high relative to its nucleophilicity.

-

Solution: Use "softer" nucleophiles (azides, thiolates) or lower the reaction temperature to < 0°C.

-

Purification Tips

Allylic dibromides are lachrymators and skin irritants.

-

TLC Stain: Use

stain; the alkene functionality will stain bright yellow/brown rapidly. -

Storage: Store under Argon at 4°C over Copper wire (stabilizer) to prevent radical decomposition.

Part 7: References

-

Nucleophilic Substitution of Allylic Halides. Chemistry LibreTexts. Available at: [Link]

-

Regioselectivity in the Reaction of Allylic Nucleophiles. Journal of the American Chemical Society. (Contextual grounding on

vs -

Synthesis of Heterocycles from Allylic Dihalides. Organic Chemistry Portal. Available at: [Link]

-

Solvent Effects in Organic Chemistry. Reichardt, C. (Standard reference for solvent polarity tables and dielectric constants).

Sources

Health and safety information for (3E)-1,6-Dibromo-3-hexene

[1]

Executive Summary & Chemical Identity[1][2]

(3E)-1,6-Dibromo-3-hexene is a bifunctional electrophile characterized by a linear six-carbon chain containing a central trans-alkene moiety and two terminal primary alkyl bromides.[1] In drug discovery and materials science, it serves as a critical C6-linker for macrocyclization and cross-linking strategies.[1]

Critical Hazard Alert: As a bis-alkylating agent, this compound poses a significant risk of reacting with biological nucleophiles (DNA, proteins).[1] It must be handled with the rigor reserved for potential mutagens and sensitizers, utilizing containment strategies that prevent inhalation and dermal absorption.[1]

Physicochemical Characterization

The following data establishes the baseline for handling and engineering controls.

| Property | Value | Technical Note |

| CAS Number | 59533-63-0 | Specific to the (E)-isomer.[1][2][3] |

| IUPAC Name | (E)-1,6-dibromohex-3-ene | Trans configuration imposes steric constraints.[1] |

| Molecular Formula | MW: 241.95 g/mol | |

| Physical State | Clear to Pale Yellow Oil | Viscosity is higher than non-halogenated analogs.[1] |

| Density | ~1.64 g/cm³ | Significantly denser than water; sinks in aqueous spills.[1] |

| Boiling Point | ~253.6°C (760 mmHg) | Low volatility, but aerosols are highly hazardous.[1] |

| Flash Point | ~118.5°C | Class IIIB Combustible Liquid.[1] |

| Solubility | Lipophilic | Soluble in DCM, THF, DMSO; Insoluble in water.[1] |

Toxicological Mechanisms & Reactivity Profile[1]

To understand the safety protocols, one must understand the molecular mechanism of toxicity.[1] This compound is not merely an irritant; it is a hapten and a genotoxic threat .[1]

The Alkylation Pathway

The primary hazard stems from the two terminal carbon-bromine bonds.[1] These carbons are electron-deficient and susceptible to nucleophilic attack via an

-

Biological Targets: Cysteine residues in proteins (skin sensitization) and N7-guanine in DNA (genotoxicity).[1]

-

Cross-linking Potential: Because the molecule has two reactive sites, it can covalently cross-link proteins or DNA strands, which is mechanistically distinct from and more dangerous than mono-functional alkylators.[1]

Visualization: Molecular Reactivity Flow

The following diagram illustrates the cascade from chemical structure to biological impact.[1]

Figure 1: Mechanistic pathway of toxicity showing the bifurcation into protein sensitization and DNA damage.[1]

Risk Management & Engineering Controls

Standard "good laboratory practice" is insufficient for bis-alkylating agents.[1] A containment-based approach is required.[1][4][5]

Hierarchy of Controls

The following protocol is designed to achieve an Occupational Exposure Band (OEB) of 3 or 4 (containment required).

A. Engineering Controls (Primary Barrier)[1]

-

Fume Hood: Mandatory.[1] All open handling must occur within a certified chemical fume hood operating at a face velocity of 80-100 fpm.[1]

-

Weighing: Do not weigh on an open bench. Use a localized powder containment hood or dissolve the oil in a tared vial within the fume hood before transfer.[1]

B. Personal Protective Equipment (Secondary Barrier)

-

Glove Permeation: Brominated alkanes permeate standard nitrile gloves rapidly.[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >50 mL.[1]

Workflow Visualization: The "Safe-Circle" Protocol

This workflow ensures that the operator never directly interfaces with the concentrated agent.[1]

Figure 2: Operational workflow emphasizing the "In-situ Quench" to neutralize reactivity before waste disposal.[1]

Emergency Response Protocols

These protocols are self-validating: they rely on chemical neutralization rather than physical removal, reducing operator exposure during cleanup.[1]

Spills (Liquid)

-

Evacuate & Ventilate: Clear the immediate area.[1]

-

Do Not Wipe: Wiping spreads the lipophilic oil and increases surface area for vaporization.[1]

-

Absorb & Deactivate:

-

Disposal: Scoop into a wide-mouth jar labeled "Halogenated Organic Debris."

Exposure (Skin/Eye)[1][7][8]

Storage and Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Light Sensitivity: Protect from light.[1] Brominated compounds can undergo homolytic cleavage under UV, generating free radicals and turning the sample brown (liberation of

).[1] -

Stabilizers: Often stored over copper wire or silver foil to scavenge free bromine.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5364866, (3E)-1,6-Dibromo-3-hexene. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]

Methodological & Application

Application Note: Synthesis of Cyclic Compounds using (3E)-1,6-Dibromo-3-hexene

[1]

Executive Summary & Chemical Profile[1][2]

(3E)-1,6-Dibromo-3-hexene is a bifunctional electrophile containing two terminal allylic/homoallylic bromide groups separated by a trans-alkene spacer.[1] Its unique geometry presents both opportunities and challenges for cyclization:[1]

-

Opportunity: The internal double bond is preserved during nucleophilic substitution, yielding unsaturated 7-membered rings directly.[1]

-

Challenge: The (E)-configuration places the electrophilic ends (

and

Chemical Specifications

| Property | Data |

| IUPAC Name | (3E)-1,6-Dibromohex-3-ene |

| Molecular Formula | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol |

| Boiling Point | ~84–85°C (at 1.0 mmHg) [1] |

| Key Functionality | Bis-electrophile (Sɴ2 active), Internal Olefin (Metathesis active) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Core Synthetic Pathways[1][2]

The following diagram illustrates the divergent reactivity of (3E)-1,6-Dibromo-3-hexene based on the nucleophile or catalyst employed.

Figure 1: Divergent synthetic pathways for (3E)-1,6-Dibromo-3-hexene transforming into heterocycles, carbocycles, or metathesis products.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted 2,3,4,7-Tetrahydro-1H-azepines

This protocol utilizes a double nucleophilic substitution with a primary amine.

-

Target: 7-membered nitrogen heterocycle.

-

Critical Factor: High Dilution Principle .[1] To prevent intermolecular polymerization (linear chain formation), the concentration of reactants must be kept low (<0.05 M) to favor the intramolecular ring-closing step.[1]

Reagents

-

(3E)-1,6-Dibromo-3-hexene (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, Allylamine) (1.05 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or DIPEA (2.5 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

-

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – accelerates Finkelstein substitution in situ.[1]

Step-by-Step Methodology

-

Preparation of Base Suspension: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend K₂CO₃ (anhydrous) in MeCN.

-

High-Dilution Setup: Heat the solvent to reflux (82°C for MeCN).

-

Simultaneous Addition: Using two separate syringe pumps or addition funnels, slowly add:

-

Solution A: (3E)-1,6-Dibromo-3-hexene in MeCN.[1]

-

Solution B: Primary Amine in MeCN.

-

Rate: Add dropwise over 4–6 hours into the refluxing base suspension.[1]

-

Why? Keeping the instantaneous concentration of free amine and electrophile low ensures that once a mono-alkylated intermediate forms, it is more likely to find its own tail (cyclize) than another molecule (polymerize) [2].[1]

-

-

Reaction Completion: After addition, continue refluxing for an additional 12–16 hours. Monitor via TLC (visualize with KMnO₄ or Dragendorff stain).[1]

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Synthesis of Cyclohept-4-ene Derivatives (Malonic Ester Synthesis)

This protocol forms a carbocyclic 7-membered ring using a carbon nucleophile.[1]

-

Target: Diethyl cyclohept-4-ene-1,1-dicarboxylate.[1]

Reagents

-

(3E)-1,6-Dibromo-3-hexene (1.0 equiv)

-

Diethyl Malonate (1.0 equiv)[1]

-

Base: Sodium Ethoxide (NaOEt) (2.2 equiv) - Freshly prepared from Na metal and EtOH.

-

Solvent: Absolute Ethanol (EtOH).[1]

Step-by-Step Methodology

-

Alkoxide Formation: Dissolve Sodium metal in absolute EtOH under Argon to form NaOEt.[1]

-

Nucleophile Generation: Add Diethyl Malonate dropwise to the NaOEt solution at 0°C. Stir for 30 mins to generate the sodiomalonate enolate.

-

Cyclization Reaction:

-

Mechanism Check: The first displacement forms the linear alkylated malonate.[1] The second displacement closes the ring.[1]

-

Workup:

-

Purification: Distillation under reduced pressure or column chromatography.[1]

Expert Insights: The Stereochemical Constraint

The use of the (E)-isomer (trans) introduces a specific geometric constraint.

-

The Problem: In a 7-membered ring, the double bond is most stable in the (Z) (cis) configuration. The (E)-cycloheptene is highly strained (approx. 27 kcal/mol higher energy than Z) and typically exists only as a transient intermediate.[1]

-

The Solution:

-

Isomerization: Under the basic conditions of reflux (Protocols A & B), bond rotation or base-catalyzed isomerization may occur during the intermediate stages, allowing the ring to close in the stable (Z) conformation.[1]

-

Conformational Flexibility: The 6-carbon chain length provides just enough flexibility that the ends can meet, but the reaction rate will be significantly slower than with the (Z)-isomer or saturated analogues.[1]

-

Metathesis Alternative: If direct cyclization fails due to strain, the Metathesis pathway is preferred.[1] (3E)-1,6-Dibromo-3-hexene is an excellent Chain Transfer Agent in Ring-Opening Metathesis Polymerization (ROMP).[1] It reacts with cycloalkenes (like cyclooctene) to insert the functionalized alkene unit into the polymer backbone or control molecular weight [3].[1]

-

References

-

US Patent 6,696,597 B2 . Metathesis syntheses of pheromones or their components. (Describes the physical properties and cross-metathesis applications of 1,6-dibromo-3-hexene). Link

-

Rossa, L., & Vögtle, F. (1983).[1] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry. (Foundational text on the necessity of high dilution for 7+ membered rings).

-

Finter, J., et al. (ResearchGate).[1] Carbazole-based porous organic polymers...[1]. (Cites 1,6-dibromo-3-hexene as an effective agent in metathesis polymerization).[1][5][6] Link

-

PubChem Compound Summary . 1,6-Dibromohex-3-ene. CID 91389369.[1] Link[1]

Sources

- 1. 1,6-Dibromohexane | C6H12Br2 | CID 12368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6696597B2 - Metathesis syntheses of pheromones or their components - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis of Functionalized Seven-Membered Rings using (3E)-1,6-Dibromo-3-hexene

This Application Note and Protocol guide details the use of (3E)-1,6-Dibromo-3-hexene as a bifunctional electrophile for the synthesis of seven-membered rings (cycloheptenes and azepines).

Executive Summary

Seven-membered rings (azepines, oxepines, and cycloheptenes) are "privileged scaffolds" in medicinal chemistry, appearing in antidepressants, antihistamines, and anticonvulsants. However, their synthesis is often hampered by unfavorable entropic factors and transannular strain compared to 5- or 6-membered rings.

(3E)-1,6-Dibromo-3-hexene (CAS: 59533-63-0) serves as a valuable C6 building block for these systems. By reacting with suitable C1 dinucleophiles (e.g., sulfonamides, malonates), it enables the construction of the cycloheptyl core via a double nucleophilic substitution (

Critical Technical Note: The starting material possesses a (3E) (trans) configuration. While the target seven-membered rings typically require a (Z) (cis) double bond for stability, this protocol utilizes specific conditions (high dilution, base choice) to facilitate cyclization, often involving in situ isomerization or trapping of the reactive conformer.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | (3E)-1,6-Dibromo-3-hexene |

| CAS Number | 59533-63-0 |

| Molecular Weight | 241.95 g/mol |

| Structure | Br-CH₂-CH₂-CH=CH-CH₂-CH₂-Br (Trans) |

| Physical State | Pale yellow liquid |

| Boiling Point | ~84-85°C (at 1.0 mmHg) |

| Storage | 2-8°C, inert atmosphere (Ar/N₂), light-sensitive |

| Hazards | Vesicant, lachrymator. Handle in a fume hood. |

Mechanistic Pathway

The formation of the seven-membered ring proceeds via a Double Nucleophilic Substitution (

-

First Substitution: The nucleophile (e.g., TsNH⁻) attacks C1, displacing the first bromide. This forms an acyclic intermediate.

-

Conformational Adjustment: The intermediate chain must adopt a "coiled" conformation to bring the terminal C6-Br into proximity with the nucleophile.

-

Second Substitution (Cyclization): The internal nucleophile attacks C6, closing the ring.

-

Challenge: The (E)-double bond holds the ends apart (trans). Successful cyclization often requires high temperatures or specific solvents (e.g., DMF, MeCN) to overcome the activation energy barrier or facilitate bond rotation/isomerization to the (Z)-like transition state.

-

Figure 1: Mechanistic pathway for [6+1] cyclization showing the critical branch point between cyclization and polymerization.

Experimental Protocols

Protocol A: Synthesis of N-Tosyl-2,3,4,7-tetrahydro-1H-azepine

This protocol describes the synthesis of the nitrogen-containing heterocycle (Azepine core) using p-Toluenesulfonamide as the nitrogen source.

Reagents:

-

(3E)-1,6-Dibromo-3-hexene (1.0 equiv)[1]

-

p-Toluenesulfonamide (TsNH₂) (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

-

Additive: Sodium Iodide (NaI) (0.1 equiv) – Finkelstein catalyst to accelerate substitution.

Procedure:

-

Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-Toluenesulfonamide (1.71 g, 10 mmol) in anhydrous MeCN (100 mL).

-

Base Activation: Add K₂CO₃ (4.14 g, 30 mmol) and NaI (150 mg). Stir at room temperature for 30 minutes to generate the sulfonamide anion.

-

High-Dilution Addition:

-

Dissolve (3E)-1,6-Dibromo-3-hexene (2.42 g, 10 mmol) in MeCN (50 mL).

-

Heat the reaction mixture to reflux (80-82°C) .

-

Add the dibromide solution dropwise over a period of 4–6 hours using a syringe pump or addition funnel. Slow addition is critical to favor intramolecular cyclization over polymerization.

-

-

Completion: After addition, continue refluxing for an additional 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup:

-

Cool to room temperature.[2] Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Redissolve in CH₂Cl₂ (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Purify by flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

-

Target Product: N-Tosyl-2,3,4,7-tetrahydro-1H-azepine (Pale yellow oil or solid).

-

Protocol B: Synthesis of Dimethyl Cyclohept-3-ene-1,1-dicarboxylate

This protocol targets the carbocyclic cycloheptene core using a malonate diester.

Reagents:

-

(3E)-1,6-Dibromo-3-hexene (1.0 equiv)[1]

-

Dimethyl Malonate (1.0 equiv)

-

Sodium Hydride (NaH, 60% in oil) (2.2 equiv)

-

Solvent: THF (Anhydrous) or DMF/THF (1:1)

Procedure:

-

Anion Formation:

-

In a dry 3-neck flask under Argon, suspend NaH (0.88 g, 22 mmol) in anhydrous THF (50 mL). Cool to 0°C.[3]

-

Add Dimethyl Malonate (1.32 g, 10 mmol) dropwise. Stir for 30 min at 0°C, then 30 min at RT until H₂ evolution ceases.

-

-

Cyclization:

-

Dilute the anion solution with additional THF (100 mL) (High dilution technique).

-

Heat to reflux .

-

Add a solution of (3E)-1,6-Dibromo-3-hexene (2.42 g, 10 mmol) in THF (50 mL) dropwise over 8 hours .

-

-

Reaction: Reflux for 24 hours.

-

Workup:

-

Quench carefully with saturated NH₄Cl solution.

-

Extract with Diethyl Ether (3 x 50 mL).

-

Wash combined organics with water and brine. Dry over Na₂SO₄.

-

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Polymerization | Concentration too high. | Increase Dilution: Run reaction at 0.01 M to 0.05 M. Use slower addition rate. |

| Incomplete Reaction | Low reactivity of (E)-isomer. | Cesium Effect: Switch base to Cs₂CO₃ in DMF. The large Cs⁺ cation helps stabilize the transition state and improve solubility. |

| No Cyclization (Linear Products) | Strain barrier of Trans-alkene. | Isomerization: Add a catalytic amount of Palladium(II) or run at higher temperature (DMF, 100°C) to facilitate E |

References

-

PubChem. "1,6-Dibromo-3-hexene Compound Summary."[4] National Center for Biotechnology Information. Accessed January 29, 2026. [Link]

-

Kaur, M., et al. "Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone." ResearchGate, 2021. [Link]

- Google Patents. "Metathesis syntheses of pheromones or their components (US6696597B2).

Sources

Application Note: High-Fidelity Macrocyclization with (3E)-1,6-Dibromo-3-hexene

Part 1: Introduction & Strategic Utility

In the landscape of macrocycle synthesis, (3E)-1,6-Dibromo-3-hexene (CAS: 59533-63-0) represents a precision tool for "stapling" biomolecules. Unlike flexible alkyl linkers (e.g., 1,6-dibromohexane) or shorter rigid linkers (e.g., trans-1,4-dibromo-2-butene), this reagent offers a unique 6-carbon span with a central trans-alkene constraint .

This specific geometry is critical for two applications:

-

Peptide Stapling: Cross-linking cysteine residues at the

positions to stabilize -

Fragment-Based Drug Discovery (FBDD): Cyclizing small molecule precursors containing bis-nucleophiles (thiols or amines) to lock bioactive conformations.

This guide provides a validated protocol for Cysteine-Selective Macrocyclization , ensuring high yields and minimal side reactions.

Chemical Profile: The Reagent[2][3][4][5][6][7]

| Property | Specification | Critical Note |

| IUPAC Name | (3E)-1,6-Dibromohex-3-ene | Must be the trans (E) isomer for correct span. |

| CAS | 59533-63-0 | Verify CAS to avoid saturated analogs. |

| MW | 241.95 g/mol | High bromine mass fraction (66%). |

| Physical State | Clear/Pale Yellow Oil | Density ~1.64 g/mL.[2] |

| Reactivity | Bifunctional Electrophile | Susceptible to SN2 attack; moisture sensitive. |

| Solubility | DMSO, DMF, DCM | Poorly soluble in water; requires co-solvent. |

Part 2: Mechanism of Action

The macrocyclization proceeds via a Two-Step Double Nucleophilic Substitution (SN2) . The reaction is governed by the "chelate effect," where the first alkylation event makes the second intramolecular alkylation kinetically favored over intermolecular dimerization.

Reaction Pathway Diagram[4]

Figure 1: The critical step is the rapid intramolecular ring closure (k2) to prevent oligomerization (k3).

Part 3: Experimental Protocol

Application: Cysteine Stapling of an

Reagents & Buffer Preparation[9]

-

Reaction Buffer: 50 mM NH4HCO3 (pH 8.0). Note: TRIS is avoided to prevent potential N-alkylation side reactions.

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT/BME as they will compete for the linker.

-

Linker Stock: 50 mM (3E)-1,6-Dibromo-3-hexene in anhydrous DMF. Prepare fresh.

Step-by-Step Workflow

1. Peptide Reduction (Critical Pre-treatment)

Oxidation of cysteines to disulfides is the primary cause of failure.

-

Dissolve the linear bis-cysteine peptide in Reaction Buffer to a concentration of 1 mM (e.g., 10 µmol in 10 mL).

-

Add 1.5 equivalents of TCEP (15 µmol).

-

Incubate at Room Temperature (RT) for 30 minutes .

-

Validation: Verify reduction by LC-MS (Shift of +2 Da relative to disulfide, or match theoretical mass).

2. Macrocyclization Reaction[3]

-

Dilute the peptide solution with Acetonitrile (ACN) or DMF to reach a final solvent ratio of 3:1 (Buffer:Organic).

-

Why? The linker is hydrophobic. 25-30% organic co-solvent ensures solubility without precipitating the peptide.

-

-

While stirring rapidly, add 1.2 equivalents of (3E)-1,6-Dibromo-3-hexene (from DMF stock).

-

Tip: Add dropwise to prevent local high concentrations that favor oligomers.

-

-

Seal the reaction vessel and stir at 30°C for 2 hours .

-

Monitoring: Check reaction progress via LC-MS every 30 minutes. Look for the mass shift: +79.9 Da (Linker mass [C6H8] replacing 2 Protons [2H]).

3. Quenching & Work-up

-

Quench the reaction by acidifying to pH 3-4 using dilute Formic Acid or TFA. This protonates any remaining thiolates, stopping the reaction.

-

Extraction (Optional): If the peptide is hydrophobic, extract excess linker with diethyl ether (peptide remains in aqueous phase).

-

Purification: Inject directly onto Prep-HPLC (C18 column).

-

Gradient: Standard 5-95% ACN/Water + 0.1% TFA.

-

-

Lyophilization: Freeze-dry fractions to obtain the white powder staple peptide.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Reaction (Mono-alkylation) | pH too low (< 7.0) | Adjust buffer to pH 8.0. Thiol pKa is ~8.3; basic conditions drive the nucleophile. |

| Dimer/Oligomer Formation | Concentration too high | Dilute peptide to 0.5 mM or 0.2 mM. High dilution favors intramolecular cyclization. |

| Precipitate Formation | Linker insolubility | Increase DMF/ACN fraction to 40-50%. |

| Mass Spectrum +16 Da | Methionine Oxidation | Degas buffers thoroughly. TCEP usually protects, but minimize air exposure. |

| Mass Spectrum +242 Da | Single Alkylation + Br | One end reacted, other end hydrolyzed or unreacted. Increase Temp to 40°C or extend time. |

Part 5: References

-

PubChem. (3E)-1,6-Dibromo-3-hexene Compound Summary. National Library of Medicine. Available at: [Link]

-

Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization. Chemical Society Reviews. (General methodology for cysteine alkylation staples).

-

Beilstein J. Org.[1] Chem. (2022).[1][6][7] Peptide stapling by late-stage cross-coupling. (Discusses cis/trans isomer effects on helical stability). Available at: [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3E)-1,6-Dibromo-3-hexene|CAS 59533-63-0 [benchchem.com]

- 5. 3,6-Dibromohex-1-ene | C6H10Br2 | CID 335192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1Z,3E,5E)-1,6-dibromohexa-1,3,5-triene | C6H6Br2 | CID 10868328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.msu.edu [chemistry.msu.edu]

Application Note: Precision Synthesis of Unsaturated Polythioethers via Step-Growth Polymerization of (3E)-1,6-Dibromo-3-hexene

Executive Summary

This application note details the protocol for synthesizing functional unsaturated polythioethers using (3E)-1,6-Dibromo-3-hexene. Unlike standard saturated polyesters or polyamides, this monomer introduces a reactive internal alkene into the polymer backbone while utilizing robust thio-bromo "click-like" step-growth polymerization.

Why this matters for Drug Development:

The resulting polymer backbone contains internal double bonds (

-

Oxidation Responsiveness: Sulfides can be selectively oxidized to sulfoxides (hydrophilic) or sulfones, triggering micelle disassembly or hydrogel degradation.

-

Post-Polymerization Functionalization: The preserved internal alkene allows for orthogonal conjugation of drugs or targeting ligands via thiol-ene chemistry without degrading the main chain.

Scientific Principles & Mechanism[1][2][3]

The Challenge of Step-Growth Stoichiometry

Step-growth polymerization is governed by the Carothers Equation . Unlike chain-growth (which relies on active centers), step-growth requires perfect stoichiometric balance to achieve high molecular weight (

Where:

Critical Insight: If the molar ratio of dibromide to dithiol deviates by even 1% (r = 0.99), the maximum theoretical degree of polymerization is capped at ~100 units. Therefore, monomer purity and precise weighing are the single most important factors in this protocol.

Reaction Mechanism: Nucleophilic Polyalkylation

The polymerization proceeds via a repetitive

Key Mechanistic Features:

-

Stereoretention: The mild basic conditions preserve the (E)-configuration of the internal double bond.

-

Absence of Byproducts: Unlike polycondensation (which releases water/HCl), this polyalkylation releases salt (e.g., KBr or DBU-HBr), which precipitates out or is washed away, driving the reaction forward.

Figure 1: Mechanism of Thiol-Bromo Step-Growth Polymerization.

Experimental Protocol

Materials & Equipment

-

Monomer A: (3E)-1,6-Dibromo-3-hexene (Purity >98% by GC). Note: If yellow, purify via short silica plug to remove traces of

. -

Monomer B: 1,6-Hexanedithiol (or PEG-dithiol for water-soluble variants).

-

Solvent: Anhydrous THF or DMF (Degassed).

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Synthesis of Poly(3-hexenyl sulfide)

Target: 1.00 g scale | Concentration: 0.5 M (High concentration favors linear polymer over cyclic oligomers).

| Step | Action | Critical Technical Note |

| 1. Prep | Weigh 242.0 mg (1.00 mmol) of (3E)-1,6-Dibromo-3-hexene and 150.3 mg (1.00 mmol) of 1,6-Hexanedithiol into a 20 mL scintillation vial equipped with a stir bar. | Stoichiometry is King. Use an analytical balance (d=0.01 mg). Do not rely on volumetric pipettes for viscous oils. |

| 2. Solvation | Add 4.0 mL of anhydrous THF. Seal with a septum and purge with | Oxygen can oxidize thiols to disulfides (-S-S-), disrupting stoichiometry and terminating chains. |

| 3. Initiation | Via syringe, add 330 µL (2.2 mmol, 1.1 eq) of DBU dropwise over 2 minutes while stirring vigorously. | The reaction is exothermic. Slow addition prevents local overheating which could cause side reactions. |

| 4. Reaction | Stir at Room Temperature (25°C) for 12–24 hours. | While heating speeds up kinetics, RT minimizes potential cross-linking or isomerization of the alkene. |

| 5. Quench | Add 0.1 mL of acetic acid to neutralize excess base. | |

| 6. Precipitation | Drop the reaction mixture into 40 mL of cold Methanol (-20°C) . A white, rubbery precipitate should form. | Methanol removes the DBU-HBr salt and unreacted monomers. |

| 7. Isolation | Centrifuge (4000 rpm, 5 min), decant supernatant, and re-dissolve polymer in minimal THF. Repeat precipitation 2x. | Repeated precipitation is required to remove trapped cyclic oligomers. |

| 8. Drying | Dry under high vacuum (0.1 mbar) for 24 hours. | Residual solvent affects NMR integration and yield calculation. |

Workflow Diagram

Figure 2: Experimental Workflow for Polythioether Synthesis.

Characterization & Validation

To validate the synthesis, you must confirm the loss of the terminal bromide and the retention of the internal alkene.

| Technique | Observation | Interpretation |

| 1H NMR ( | Disappearance of triplet at ~3.4 ppm ( | Confirms complete conversion of end groups. |

| 1H NMR ( | Appearance of triplet at ~2.5 ppm ( | Confirms formation of thioether linkage. |

| 1H NMR ( | Retention of multiplet at ~5.4 ppm ( | Confirms the double bond survived the polymerization. |

| GPC (THF) | Monomodal peak, PDI < 2.0. | Step-growth usually yields PDI ~2.0. High PDI (>2.5) indicates branching or poor mixing. |

Application: Post-Polymerization Modification[7]

The utility of (3E)-1,6-Dibromo-3-hexene lies in the internal alkene . Once polymerized, this group is "dormant" but can be activated for drug delivery applications.

Protocol: Oxidation to Polysulfoxide (Solubility Switch)

-

Reagent:

(30%) in Hexafluoroisopropanol (HFIP) or Acetic Acid. -

Mechanism: Selective oxidation of the sulfide (

) to sulfoxide ( -

Result: The polymer transitions from hydrophobic (water-insoluble) to hydrophilic (water-soluble).

-

Use Case: This transition can be triggered biologically (ROS-responsive drug release) or chemically to create degradable hydrogels.

References

-

Carothers, W. H. (1936). Polymers and Polyfunctionality. Transactions of the Faraday Society. Link

-

Lowe, A. B. (2014). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. Link

-

Cramer, N. B., et al. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions. Accounts of Chemical Research. Link

-

Napoli, A., et al. (2004). Oxidation-responsive polymeric vesicles. Nature Materials. (Demonstrates the utility of sulfide-to-sulfoxide transition in drug delivery). Link

-

PubChem. (2023). Compound Summary: (3E)-1,6-Dibromo-3-hexene.[4][5] National Library of Medicine. Link

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of (3E)-1,6-Dibromo-3-hexene

Introduction & Strategic Overview

(3E)-1,6-Dibromo-3-hexene (CAS: 59533-63-0) represents a specialized class of "linchpin" reagents. Its value lies in its bifunctionality—two primary alkyl bromide handles separated by a rigid trans-alkene core. This structure allows for the rapid assembly of symmetrical lipids, macrocycles, and liquid crystal precursors.

However, this substrate presents a specific challenge in Palladium (Pd) catalysis: The Alkyl Halide Problem. Unlike aryl or vinyl halides, the carbon-bromine bond in (3E)-1,6-Dibromo-3-hexene is attached to an

-

Slow Oxidative Addition: The electron-rich

C-Br bond is less reactive toward Pd(0) than -

Rapid

-Hydride Elimination: Once the Pd inserts, the resulting alkyl-palladium species possesses

This guide details two optimized protocols—Suzuki-Miyaura and Sonogashira —engineered to suppress

Mechanistic Logic & Ligand Selection

To successfully couple this substrate, we must destabilize the

The Solution: Bulky, Electron-Rich Ligands.

-

Electron-Richness: Increases electron density on the Pd center, facilitating oxidative addition into the inert C-Br bond.

-

Steric Bulk: Promotes the formation of monoligated Pd species (

) which are highly active. Crucially, bulky ligands distort the geometry of the alkyl-Pd intermediate, making the coplanar transition state required for

Mechanistic Pathway & Competition

The diagram below visualizes the critical decision point in the catalytic cycle where the reaction succeeds or fails.

Figure 1: The Critical Junction. Successful coupling requires the Transmetallation rate (

Protocol A: -Suzuki-Miyaura Coupling

Objective: Coupling (3E)-1,6-Dibromo-3-hexene with Aryl- or Alkenyl-Boronic Acids. Primary Reference: Based on the Gregory Fu protocols for primary alkyl halides [1, 2].

Reagents & Stoichiometry

| Component | Equiv. | Recommended Reagent | Role |

| Substrate | 1.0 | (3E)-1,6-Dibromo-3-hexene | Electrophile |

| Nucleophile | 2.5 | Aryl-Boronic Acid / Pinacol Ester | Coupling Partner (Excess for bis-coupling) |

| Catalyst | 0.05 | Palladium Source | |

| Ligand | 0.12 | Bulky/Rich Ligand | |

| Base | 3.0 | Activator | |

| Solvent | - | Toluene / Water (20:1) | Biphasic System |

Step-by-Step Methodology

-

Pre-Catalyst Activation (Glovebox or Schlenk Line):

-

In a flame-dried vial, charge

(5 mol%) and -

Add anhydrous Toluene. Stir at RT for 15 minutes.

-

Observation: Solution should turn from deep purple/red to a lighter orange/brown, indicating ligand exchange and formation of the active

species.

-

-

Reaction Assembly:

-

To the catalyst solution, add (3E)-1,6-Dibromo-3-hexene (1.0 equiv) and the Boronic Acid (2.5 equiv).

-

Add

(3.0 equiv). -

Add degassed water (5% v/v relative to Toluene). Note: A small amount of water is critical for the boronic acid activation mechanism.

-

-

Execution:

-

Seal the vessel under Argon.

-

Heat to 90°C with vigorous stirring for 12–16 hours.

-

Process Control: Monitor by TLC. The starting dibromide is non-polar; the mono-coupled product is intermediate; the bis-coupled product will likely be more polar (depending on the aryl group) or UV-active.

-

-

Workup:

-

Cool to RT. Dilute with Diethyl Ether.

-

Wash with water (

) and Brine ( -

Dry over

, filter, and concentrate. -

Purify via Silica Gel Chromatography.

-

Protocol B: Alkyl-Sonogashira Coupling

Objective: Synthesis of 1,10-Enediynes via alkyne insertion. Challenge: Copper acetylides react sluggishly with alkyl bromides. Solution: Use of N-Heterocyclic Carbene (NHC) ligands or specific Copper-free conditions [3].

Reagents & Stoichiometry

| Component | Equiv. | Recommended Reagent | Role |

| Substrate | 1.0 | (3E)-1,6-Dibromo-3-hexene | Electrophile |

| Nucleophile | 2.4 | Terminal Alkyne | Coupling Partner |

| Catalyst | 0.05 | Pd Precursor | |

| Ligand | 0.15 | IMes or IPr (NHC salts) | Ligand (High Steric Bulk) |

| Base | 2.5 | Base | |

| Additive | 0.07 | CuI (Optional but recommended) | Co-catalyst |

| Solvent | - | DMF or NMP | Polar Aprotic |

Step-by-Step Methodology

-

Ligand Formation (In Situ):

-

Mix the Pd precursor and the NHC salt (e.g., IMes·HCl) in the reaction vessel.

-

Add the base (

) and solvent (DMF). -

Stir at RT for 30 mins to deprotonate the imidazolium salt and generate the free carbene, which binds to Pd.

-

-

Addition:

-

Add (3E)-1,6-Dibromo-3-hexene and the terminal alkyne.

-

If using Copper: Add CuI (7 mol%) last to minimize homocoupling of the alkyne (Glaser coupling).

-

-

Execution:

-

Heat to 45–60°C . Note: Alkyl Sonogashira often proceeds at lower temperatures than Aryl variants due to the high activity of NHC-Pd.

-

Run for 16 hours.

-

-

Purification:

-

Standard extraction (EtOAc/Water).

-

Critical Step: If the product is an oil, ensure complete removal of DMF/NMP by washing with saturated

solution or extensive water washes.

-

Self-Validating Troubleshooting & Data Analysis

Visual Diagnostics

| Observation | Diagnosis | Corrective Action |

| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 3:1. Ensure strict |

| No Reaction (SM Recovery) | Oxidative addition failure. | Switch to a bulkier ligand (e.g., |

| Isomerized Product (Z-alkene) | Pd-hydride isomerization. | Reduce reaction time. Lower temperature. Ensure base is not too strong. |

| Diene Formation | CRITICAL FAILURE. The ligand is not bulky enough. Switch immediately to |

Workflow Diagram: Optimization Loop

Figure 2: Decision matrix for optimizing reaction conditions based on crude NMR analysis.

References

-

Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

-

Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]

-

Eckhardt, M., & Fu, G. C. (2003).[4] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.[5] Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

-

Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-halides as Electrophiles.[5][6] Chemical Reviews, 111(3), 1417–1492. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]

Total synthesis of natural products involving (3E)-1,6-Dibromo-3-hexene

Application Note: Strategic Utilization of (3E)-1,6-Dibromo-3-hexene in Total Synthesis & Materials Science

Executive Summary

(3E)-1,6-Dibromo-3-hexene (CAS 59533-63-0) is a bifunctional C6 electrophilic building block characterized by a central trans-alkene moiety flanked by two primary alkyl bromides. Unlike its saturated counterpart (1,6-dibromohexane), this reagent serves as a "rigidifying linchpin" in organic synthesis. It is primarily employed to introduce a pre-configured (E)-alkene motif into macrocycles, long-chain lipids, and conductive polymer backbones, avoiding the need for late-stage olefination steps (e.g., Wittig or Julia-Kocienski) that often suffer from poor stereocontrol in complex scaffolds.

This guide details the preparation, handling, and strategic application of (3E)-1,6-Dibromo-3-hexene, focusing on its utility in synthesizing macrocyclic musks (Ambrettolide analogs) and functionalized thiophene monomers.

Technical Specifications & Handling

| Property | Specification |

| IUPAC Name | (E)-1,6-Dibromohex-3-ene |

| Molecular Formula | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol |

| Appearance | Clear to pale yellow oil |

| Boiling Point | ~110–115 °C (at 15 mmHg) |

| Stereochemistry | Trans (E) > 98% |

| Reactivity Profile | Bifunctional electrophile; susceptible to Sɴ2 and Sɴ2' attack. |

| Storage | 2–8 °C, under Argon/Nitrogen. Protect from light. |

Safety Warning: This compound is an alkylating agent and a potential lachrymator. Handle in a well-ventilated fume hood using nitrile gloves and safety goggles.

Protocol A: Synthesis of High-Purity (3E)-1,6-Dibromo-3-hexene

While commercially available, high-purity material is often required for total synthesis to prevent isomeric mixtures. The following protocol ensures retention of the E-geometry.

Mechanism: Sɴ2 substitution of activated alcohols. Precursor: trans-3-Hexene-1,6-diol (derived from reduction of 3-hexyne-1,6-diol).

Reagents:

-

trans-3-Hexene-1,6-diol (1.0 equiv)

-

Phosphorus Tribromide (PBr₃) (0.8 equiv)

-

Pyridine (catalytic, 0.1 equiv)

-

Anhydrous Diethyl Ether (Et₂O)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Solvation: Dissolve trans-3-hexene-1,6-diol (5.0 g, 43 mmol) and pyridine (0.35 mL) in anhydrous Et₂O (100 mL). Cool to -10 °C (ice/salt bath).

-

Bromination: Add PBr₃ (3.2 mL, 34 mmol) dropwise over 30 minutes. Critical: Maintain temperature < 0 °C to prevent allylic rearrangement or E/Z isomerization.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The diol spot (R_f ~0.1) should disappear, replaced by the dibromide (R_f ~0.8).

-

Quench: Cool to 0 °C. Cautiously add saturated aqueous NaHCO₃ (50 mL) to quench excess PBr₃.

-

Workup: Separate layers. Extract aqueous phase with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and filter.[1]

-

Purification: Concentrate in vacuo. Purify via vacuum distillation (short path) or rapid silica gel chromatography (100% Hexanes) to yield the product as a colorless oil.

Strategic Application: Total Synthesis of Macrocyclic Musks

The (E)-3-hexene unit is a core motif in "musk" odorants like Ambrettolide and Civetone . Traditional syntheses use Ring-Closing Metathesis (RCM) to close the ring and form the alkene simultaneously, often yielding E/Z mixtures.

The "Linchpin" Strategy: Use (3E)-1,6-Dibromo-3-hexene to install the alkene with established stereochemistry first, then close the ring via esterification or alkylation.

Case Study: Synthesis of Iso-Ambrettolide Analog

Concept: Double alkylation of a protected ω-hydroxy ester enolate.

Figure 1: Retrosynthetic logic utilizing the pre-installed E-alkene of the dibromide to guarantee stereochemical purity in the final macrocycle.

Experimental Workflow (Fragment Coupling):

-

Nucleophile Preparation: Generate the dianion of 6-hydroxyhexanoic acid (protected as the THP ether/orthoester) using LDA (2.2 equiv) in THF at -78 °C.

-

Coupling: Add (3E)-1,6-Dibromo-3-hexene (0.4 equiv) slowly. The stoichiometry is critical to favor the 1:2 coupling (dialkylation) over polymerization.

-

Note: For asymmetric synthesis (A-B-C type), use sequential alkylation: React with Enolate A (1.0 equiv) at -78 °C, isolate the mono-bromide, then react with Enolate B.

-

-

Outcome: This yields the C16 linear chain with the central trans-alkene intact.

-

Cyclization: Deprotect the termini and perform Yamaguchi macrolactonization.

Material Science Application: Conductive Polymer Synthesis

In the field of organic electronics, (3E)-1,6-Dibromo-3-hexene is used to synthesize functionalized polythiophenes . The alkene spacer affects the packing distance of the polymer chains, influencing conductivity.

Protocol: Synthesis of Alkylated Thiophene Monomer

-

Reagents: 3-Bromothiophene, LDA, (3E)-1,6-Dibromo-3-hexene.

-

Lithiation: Treat 3-bromothiophene with LDA (-78 °C, THF) to generate the 2-lithio species.

-

Alkylation: Add the dibromide (excess, 3.0 equiv) to ensure mono-alkylation.

-

Result: 2-((E)-6-bromohex-3-en-1-yl)-3-bromothiophene.

-

Polymerization: This monomer is then subjected to Grignard Metathesis (GRIM) polymerization to form regioregular polythiophenes with cross-linkable alkene side chains.

Data Summary & Validation

| Analytical Method | Expected Result | Interpretation |

| ¹H NMR (CDCl₃) | δ 5.4–5.6 ppm (m, 2H) | Diagnostic multiplet for internal trans-alkene protons. |

| ¹H NMR (CDCl₃) | δ 3.4 ppm (t, 4H) | Triplet for -CH ₂-Br protons. |

| ¹³C NMR | ~130 ppm, ~32 ppm | Alkene carbons and alkyl carbons alpha to bromide.[1] |

| IR Spectroscopy | 965 cm⁻¹ | Strong band characteristic of trans-disubstituted alkenes (C-H out-of-plane bend). Absence of this peak suggests Z-isomer or saturation. |

References

-

Synthesis of 1,6-Dibromo-3-hexene Precursors

-

Application in Macrocycles (Ambrettolide Context)

-

Thiophene Functionalization

-

General Reactivity of Dihaloalkenes

-

BenchChem. "1,6-Dibromo-3-hexene Technical Data." Link (Representative supplier data for physical properties).

-

(Note: While specific "total synthesis" papers often bury this reagent in the Supporting Information as "Intermediate 14b", the methodologies cited above represent the authoritative reactivity classes for this molecule.)

Sources

- 1. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 2. Efficient and Selective Formation of Macrocyclic Disubstituted Z Alkenes by Ring-Closing Metathesis (RCM) Reactions Catalyzed by Mo- or W-Based Monoaryloxide Pyrrolide (MAP) Complexes. Applications to Total Syntheses of Epilachnene, Yuzu Lactone, Ambrettolide, Epothilone C and Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for (3E)-1,6-Dibromo-3-hexene

[1]

Product: (3E)-1,6-Dibromo-3-hexene (Trans-1,6-dibromohex-3-ene) Application Scope: Functional Polymer Synthesis, ROMP Chain Transfer, ATRP Initiation.[1] Support Level: Tier 3 (Senior Application Scientist)

Core Application Analysis & Catalyst Decision Matrix

(3E)-1,6-Dibromo-3-hexene is a bifunctional building block characterized by two primary alkyl bromide termini and an internal trans-alkene.[1][2] Your catalyst selection depends entirely on which functional group you intend to activate.[1][3]

Select your experimental goal to determine the catalyst class:

Figure 1: Decision matrix for catalyst selection based on the reactive site of (3E)-1,6-Dibromo-3-hexene.

Scenario A: Ring-Opening Metathesis Polymerization (ROMP)

Role: Chain Transfer Agent (CTA) Mechanism: The internal double bond of (3E)-1,6-Dibromo-3-hexene undergoes cross-metathesis with the growing polymer chain (e.g., polynorbornene or polycyclooctene), effectively cutting the chain and installing bromo-alkyl end groups.[1]

Catalyst Selection Guide

| Catalyst Class | Recommendation | Technical Rationale |

| Grubbs Gen 2 | Primary Choice | The N-heterocyclic carbene (NHC) ligand provides the high activity required to cross-metathesize the internal, sterically hindered double bond of the 3-hexene moiety efficiently [1].[1] |

| Grubbs Gen 1 | Not Recommended | Lower activity toward internal olefins often leads to poor incorporation and uncontrolled molecular weights (high PDI).[1][3] |

| Hoveyda-Grubbs Gen 2 | Alternative | Use if the reaction requires lower temperatures or if the monomer (not the CTA) is complex/bulky.[1][3] Excellent stability but slower initiation.[1][3] |

| WCl₆ / EtAlCl₂ | Legacy/Obsolete | While historically used [2], these ill-defined systems are sensitive to moisture and Lewis basic functionalities.[1][3] Avoid unless replicating pre-2000 literature.[1][3] |

Troubleshooting: ROMP Protocols

Q: I am seeing broad dispersity (Đ > 1.5) and no end-functionalization. What is wrong?

-

Root Cause: The rate of chain transfer (

) is significantly slower than the rate of propagation ( -

Solution: Switch to Grubbs Gen 2 . Its higher affinity for internal olefins increases

.[1][3] Additionally, add the CTA at equilibrium (after polymerization is mostly complete) to solely regulate chain length, or add it initially with a slower monomer addition rate to force incorporation.[3]

Q: The reaction stalls immediately upon adding (3E)-1,6-Dibromo-3-hexene.

-

Root Cause: The C-Br bond is relatively stable, but if you are using a Lewis Acid cocatalyst (like in legacy Tungsten systems), the bromide may be poisoning the center.[3] In Ruthenium systems, this is rare.[3]

-

Validation: Check your solvent.[1][3] If using THF or amines, they may coordinate to the Ru center.[3] Use non-coordinating solvents like DCM or Toluene.[1][3]

Scenario B: Atom Transfer Radical Polymerization (ATRP)

Role: Bifunctional Initiator Mechanism: The terminal C-Br bonds serve as initiation sites.[1] The transition metal catalyst abstracts the bromine atom, generating a radical that propagates with vinyl monomers (Styrene, Acrylates).[3]

Catalyst Selection Guide

| Component | Recommendation | Technical Rationale |

| Metal Center | Cu(I)Br / Cu(II)Br₂ | Standard equilibrium control. Cu(II) must be added (5-10%) to control the initial "flash" polymerization.[1][3] |

| Ligand | Me₆TREN or TPMA | Critical: The C-Br bonds in this molecule are primary alkyl halides.[1] Primary halides initiate slowly.[1][3] You need a highly active ligand (like Me₆TREN) to shift the equilibrium toward the active radical species [3].[3] Bipyridine (bpy) is often too weak.[1][3] |

| Halogen Exchange | CuCl (Catalyst) | Use CuCl instead of CuBr.[1][3] This replaces the chain-end Br with Cl (stronger C-X bond) after the first addition, slowing down propagation relative to initiation and narrowing the PDI.[3] |

Troubleshooting: ATRP Protocols

Q: My polymer has a high molecular weight shoulder or is cross-linked.

-

Root Cause: Radical-radical coupling.[1] Since the initiator is bifunctional, coupling events effectively double the molecular weight (step-growth behavior).[3]

-

Solution: Stop the reaction at lower conversion (<60%). Increase the concentration of the deactivator (Cu(II) species).[3]

Q: Initiation efficiency (

-

Root Cause: The primary bromide initiates slower than the propagation of highly reactive monomers (like methacrylates).[3]

-

Solution: Use Halogen Exchange .[1][3] Use CuCl / Ligand as the catalyst.[1][3] The resulting C-Cl chain end propagates slower than the C-Br initiator, allowing all chains to start growing simultaneously.[1]

Figure 2: Halogen exchange strategy for controlling ATRP with primary bromide initiators.

Scenario C: Palladium-Catalyzed Cross-Coupling

Role: Electrophile (Monomer)

Warning: Alkyl halides possessing

Catalyst Selection Guide

| Catalyst System | Recommendation | Technical Rationale |

| Pd(PPh₃)₄ | Avoid | High risk of |

| Pd(OAc)₂ / Buchwald Ligands | Use with Caution | Ligands like CataCXium A or RuPhos are bulky and electron-rich, designed to facilitate reductive elimination over |

| Ni(COD)₂ / Bipy | Alternative | Nickel catalysts often handle alkyl halides better than Palladium for sp³-sp³ or sp³-sp² coupling (Negishi/Kumada conditions).[1] |

References

-

Grubbs, R. H. (2003).[1][3] "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.[3]

-

Finter, J., et al. (1989).[3] "Metathesis polymerization of cyclooctene." Journal of Molecular Catalysis, 57(2), 193-203.[3]

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014).[3] "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society, 136(18), 6513–6533.[3]

-

GuideChem. (2024).[1][3] "(3E)-1,6-Dibromo-3-hexene Properties and Suppliers."

Technical Support Center: Temperature Control in (3E)-1,6-Dibromo-3-hexene Reactions

Executive Summary

(3E)-1,6-Dibromo-3-hexene (CAS: 59533-63-0) is a bifunctional homoallylic electrophile widely used as a linker in the synthesis of macrocycles, thiepin derivatives, and conducting polymers.[1]

The Critical Stability Challenge: While the molecule appears to be a standard alkyl halide, its reactivity is dominated by the position of the bromine atoms relative to the internal alkene.[1][2] The bromides are homoallylic (separated from the double bond by one methylene group).[2]

-

The Trap: Elevated temperatures favor E2 elimination over nucleophilic substitution (

).[2] -

The Mechanism: Elimination at the C1-C2 position generates a double bond conjugated with the existing C3-C4 alkene, forming a thermodynamically stable conjugated diene .[1] Once this cascade begins, yield of the desired substitution product plummets.[1][2]

This guide provides the thermal parameters required to navigate the competition between substitution (desired) and conjugation-driven elimination (undesired).

Part 1: Physical Properties & Thermal Stability

Before initiating any protocol, verify your material against these baselines. Deviations in appearance often indicate prior thermal degradation (polymerization).[2]

| Property | Value | Operational Note |

| CAS Number | 59533-63-0 | |

| Molecular Weight | 241.95 g/mol | |

| Boiling Point | ~253°C (at 760 mmHg) | Theoretical.[1] Do not distill at atm pressure; decomposition risk. |

| Density | 1.64 g/cm³ | Denser than water; forms bottom layer in aqueous workups. |

| Appearance | Clear, colorless to light yellow oil | Red/Brown indicates free bromine or polymerization.[2] |

| Flash Point | 109°C | |

| Critical T ( | 65°C | Threshold where E2 elimination rates accelerate significantly.[2] |

Part 2: Troubleshooting Nucleophilic Substitution ( )

Scenario: You are replacing the bromine atoms with nucleophiles (e.g., Azides, Amines, Cyanides, or Thiolates) to create a linker.[1][2]

Common Issue: Low yield accompanied by the formation of "tar" or UV-active byproducts (conjugated dienes).

The Mechanism of Failure

At temperatures >65°C, basic nucleophiles (or bases added to scavenge acid) act as Brønsted bases.[1][2] They deprotonate C2, triggering the ejection of Bromide at C1.[1][2] This creates a 1,3-diene system, which is prone to polymerization.[1][2]

Optimized Protocol: Temperature Ramping

Do not simply reflux. Use this ramped approach to favor the kinetic

Step-by-Step Guide:

-

Solvent Selection: Use polar aprotic solvents (DMF, DMSO, or Acetonitrile).[2]

-

Cryo-Addition (0°C):

-

The "Induction" Phase (20°C - 25°C):

-

Thermal Ceiling (40°C - 50°C):

Visualizing the Pathway Competition

Caption: Thermal gating determines the reaction outcome. Keeping T < 50°C favors the substitution pathway, while higher temperatures trigger the formation of stable conjugated byproducts.[1][2]

Part 3: Metalation & Cross-Coupling (Lithiation/Grignard)[2]

Scenario: Preparing the organolithium or Grignard reagent for chain extension.[2]

FAQ: Can I make the di-Grignard reagent of this molecule? Answer: It is extremely difficult and not recommended via direct insertion (Mg + R-Br) at standard temperatures.[1]